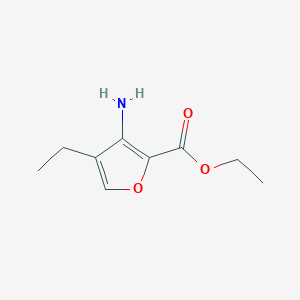

Ethyl 3-Amino-4-ethylfuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

ethyl 3-amino-4-ethylfuran-2-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-3-6-5-13-8(7(6)10)9(11)12-4-2/h5H,3-4,10H2,1-2H3 |

InChI Key |

OCUXHCJCJSKQJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC(=C1N)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Amino 4 Ethylfuran 2 Carboxylate

Chemo- and Regioselective Synthetic Routes

The controlled synthesis of specifically substituted furans like Ethyl 3-Amino-4-ethylfuran-2-carboxylate requires methodologies that exhibit high chemo- and regioselectivity. Various strategies have been developed to assemble the furan (B31954) core with the desired substitution pattern, including cyclization reactions, multi-component sequences, and the use of specialized precursors.

Cyclization Reactions for Furan Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of heterocyclic compounds, including the furan ring system. These methods often involve the formation of a key carbon-oxygen bond to close the ring, with selectivity being dictated by the nature of the starting materials and reaction conditions.

The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, has been adapted for the synthesis of 3-aminofurans. researchgate.net A notable atom-economical approach involves the conjugate addition of an alcohol, such as ethyl glycolate (B3277807), to an alkynenitrile. This is followed by a modified Thorpe-Ziegler cyclization to yield 3-aminofuran-2-carboxylate esters. researchgate.netresearchgate.net

This strategy begins with the base-catalyzed addition of the hydroxyl group of ethyl glycolate to the carbon-carbon triple bond of an appropriately substituted alkynenitrile. The resulting intermediate then undergoes an intramolecular cyclization, where the carbanion generated adjacent to the nitrile attacks the ester carbonyl group, or a related intramolecular condensation occurs, leading directly to the 3-aminofuran structure upon tautomerization. This method provides a rapid and efficient route to a library of 3-aminofuran derivatives. researchgate.net

Table 1: Key Features of Modified Thorpe-Ziegler Approach for 3-Aminofuran Synthesis

| Feature | Description | Reference |

| Reactants | Alkynenitriles and Ethyl Glycolate | researchgate.net |

| Key Steps | 1. Conjugate addition of alcohol to alkynenitrile. 2. Intramolecular Thorpe-Ziegler cyclization. | researchgate.netresearchgate.net |

| Catalyst | Base | researchgate.net |

| Advantages | Atom-economical, operational simplicity, rapid access to products. | researchgate.net |

Base-promoted cycloaddition reactions represent another powerful tool for constructing heterocyclic rings. While [3+2] cycloaddition reactions are well-established for synthesizing five-membered rings like pyrrolidines and indolizines, mdpi.comrsc.org the principles can be extended to furan synthesis. In this context, a base is used to generate a reactive intermediate that undergoes a cycloaddition with a suitable dipolarophile.

For furan synthesis, this can involve the base-promoted heteroannulation of precursors like 2-alkynylphenols to form benzofurans, suggesting that metal catalysis is not always necessary for such cyclizations. nih.gov The strategy relies on the deprotonation of a hydroxyl group by a base, which then initiates an intramolecular attack on the alkyne to form the furan ring. nih.govresearchgate.net Although not a direct synthesis of the title compound, this illustrates the potential of base-promoted cycloadditions in furan ring formation, where a suitably designed acyclic precursor could cyclize to form the desired 3-aminofuran structure.

Condensation reactions involving activated methylene (B1212753) compounds, such as malononitrile (B47326), are a cornerstone of heterocyclic synthesis. nih.gov The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base, is a common initial step. nih.govacs.org

An efficient method for the preparation of ethyl 3-amino-4-arylfuran-2-carboxylates, analogues of the target compound, proceeds via the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380). researchgate.netacs.org This reaction, often performed under Mitsunobu conditions, forms a vinyl ether intermediate. Subsequent treatment of this vinyl ether with a base, such as sodium hydride, induces cyclization to afford the 3-aminofuran. researchgate.netacs.org It is also possible to perform this as a one-pot procedure. researchgate.net The synthesis proceeds through intermediates like a hydroxyacrylonitrile sodium salt and a malonate vinyl ether, with the final ring closure yielding the furan product. researchgate.net The use of malononitrile itself in reactions with α-hydroxy ketones or related precursors is a well-documented route to various aminofurans and other heterocycles. rsc.orgresearchgate.net

Table 2: Synthesis of 3-Aminofuran-2-carboxylates via Vinyl Ether Cyclization

| Precursor 1 | Precursor 2 | Key Intermediate | Cyclization Condition | Product | Reference |

| α-Cyanoketone | Ethyl Glyoxylate | Vinyl Ether | Sodium Hydride (NaH) | Ethyl 3-aminofuran-2-carboxylate | researchgate.netacs.org |

Multi-Component Reaction Sequences for Furan Ring Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient approach to complex molecules. rsc.org Several MCRs have been developed for the synthesis of highly substituted furans.

One such strategy involves a three-component tandem reaction of polyfluoroalkyl peroxides with sulfinates for the construction of fluoroalkylated tetrasubstituted furan derivatives. rsc.org Another example is the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives through a multi-component reaction catalyzed by ionic liquids. mdpi.com For the synthesis of aminofurans specifically, a reaction between (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride, mediated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides an efficient route to polysubstituted furan-2,4-dicarboxylates. semanticscholar.org This reaction proceeds through a plausible mechanism involving the formation of an ylide intermediate, nucleophilic addition, and subsequent intramolecular cyclization. semanticscholar.org The use of malononitrile as a component in MCRs is also prevalent for constructing various heterocycles, including pyrans and chromenes, which are structurally related to furans. mdpi.com

Utilizing Specific Precursors in Furan Annulation

The term "annulation" refers to the building of a ring onto a pre-existing molecule. In the context of furan synthesis, this involves the strategic use of specific acyclic or cyclic precursors that already contain some of the required atoms and functionalities for the furan ring. The choice of precursor is critical for controlling the regiochemistry of the final product.

For instance, the reaction of cyclic 1,3-diketones with allenic sulfonium (B1226848) salts provides a convenient single-step approach to annulated furan ring systems. clockss.org Another versatile method involves the addition of organometallic reagents to 3-furfural to create 3-furyl alcohols. These intermediates can then undergo a novel oxidative rearrangement to install a substituent at the 2-position, effectively generating 2-substituted 3-furfurals, which are valuable building blocks. nih.gov

The synthesis of 3-aminofuran-2-carboxylates can also be achieved starting from α-cyanoketones and ethyl glyoxylate, as mentioned previously. researchgate.netacs.org In this case, the α-cyanoketone serves as a key precursor that dictates the substitution at the 4- and 5-positions of the resulting furan ring. The strategic selection of these precursors is fundamental to achieving the desired substitution pattern in the final furan product.

Approaches with Malonate Vinyl Ethers

The synthetic sequence that proceeds via hydroxyacrylonitrile sodium salts also involves the formation of an intermediate malonate vinyl ether. researchgate.net This vinyl ether is a crucial precursor that is subsequently treated with a base, such as sodium hydride, to induce cyclization into the 3-aminofuran ring. acs.org This step is pivotal for the construction of the heterocyclic core. The development of methods that form and then cyclize such vinyl ether intermediates represents a significant strategy in furan chemistry. acs.org

Preparation from α-Ketols and Malononitrile

The synthesis of substituted 2-aminothiophenes via the Gewald reaction, a multicomponent reaction involving a ketone, an α-cyanoester like malononitrile, and elemental sulfur, is a well-established method in heterocyclic chemistry. wikipedia.orgarkat-usa.orgorganic-chemistry.org Similarly, one-pot reactions of α-hydroxyketones (α-ketols), primary amines, and malononitrile have been reported for the synthesis of highly substituted pyrroles. mdpi.com However, the direct synthesis of this compound from α-ketols and malononitrile is not prominently documented in scientific literature. While analogous reactions effectively produce other important five-membered heterocycles like thiophenes and pyrroles, the specific application of this combination of starting materials for the construction of the 3-aminofuran core appears to be a less common or yet-to-be-explored strategy.

Synthesis from Alkynenitriles and Ethyl Glycolate

A highly atom-economical approach has been developed for the synthesis of Ethyl 3-amino-2-furan carboxylate esters, which involves the reaction of alkynenitriles with ethyl glycolate. researchgate.netresearchgate.net This method proceeds through a conjugate addition of the alcohol (ethyl glycolate) to the alkynenitrile, which is followed by a modified Thorpe-Ziegler cyclization. researchgate.net This operationally simple protocol provides rapid access to a variety of 3-aminofuran structures. researchgate.net The reaction is notable for its efficiency and for avoiding the use of complex catalysts or harsh conditions, representing an elegant and direct route to the target scaffold. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds, including heterocyclic structures like this compound.

Bio-based Feedstock Utilization (e.g., Furfural (B47365) Derivatives)

Furfural, a platform chemical derived from the hemicellulose component of lignocellulosic biomass, and its derivative 5-hydroxymethylfurfural (B1680220) (HMF), are pivotal starting materials for creating sustainable, bio-based chemicals. sciengine.comnih.gov Research has demonstrated viable pathways to convert HMF into valuable furan-containing amines, which are key building blocks for polymers and pharmaceuticals. sciengine.comnih.gov For instance, a synthetic route has been developed where the hydroxyl and aldehyde groups of HMF are sequentially aminated to produce 2,5-bis(aminomethyl)furan (B21128) (BAMF). sciengine.comsciengine.com This involves an initial Ritter reaction on the hydroxyl group, followed by a direct reductive amination of the aldehyde function. sciengine.com Such strategies showcase the potential to construct the aminofuran core from renewable biomass, thereby reducing reliance on petrochemical feedstocks and contributing to a more sustainable chemical industry. nih.gov

One-Pot Synthetic Protocols

One-pot synthetic protocols, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 3-aminofuran-2-carboxylate esters, an efficient one-pot procedure has been developed that combines a Mitsunobu reaction with a subsequent cyclization step. researchgate.netacs.org This method is based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to generate a vinyl ether intermediate, which then undergoes a base-mediated cyclization in the same vessel to afford the final 3-aminofuran product in comparable yields to the two-step process. acs.org Other one-pot methods for creating substituted furans have also been investigated, such as the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate hydrochloride, which provides densely substituted furan-2,4-dicarboxylates. semanticscholar.org These streamlined procedures represent a key area of innovation in sustainable chemical synthesis.

Table of Reaction Data Data presented below is for analogous aryl-substituted compounds or related furan structures as reported in the literature.

| Synthetic Method | Starting Materials | Key Intermediates | Reported Yields | Reference |

| Hydroxyacrylonitrile Salt Strategy | Arylacetonitrile, Ester | Hydroxyacrylonitrile sodium salt | 15% - 40% | researchgate.net |

| Malonate Vinyl Ether Approach | α-Cyanoketone, Ethyl Glyoxylate | Vinyl Ether | Good Yield (Intermediate) | acs.org |

| One-Pot Mitsunobu/Cyclization | α-Cyanoketone, Ethyl Glyoxylate | Vinyl Ether | 83% (for 5-tert-butyl analog) | acs.org |

| Alkynenitriles & Ethyl Glycolate | Alkynenitrile, Ethyl Glycolate | N/A (Conjugate Adduct) | Moderate to Good | researchgate.net |

Catalytic Approaches in Furan-2-carboxylate (B1237412) Synthesis

The synthesis of the furan-2-carboxylate core and its derivatives can be significantly enhanced through various catalytic strategies. These approaches often offer milder reaction conditions, higher selectivity, and improved yields compared to non-catalytic methods. Both transition-metal-catalyzed and metal-free catalytic systems have been successfully employed in the synthesis of substituted furans.

Transition-metal catalysis, in particular, has proven to be a powerful tool for the construction of the furan ring. Catalysts based on palladium, copper, gold, silver, and rhodium have been utilized in a variety of cyclization and cross-coupling reactions to afford highly substituted furan derivatives. For instance, silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxides has been shown to produce 2-substituted furan-4-carboxamides. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of silver catalysis in constructing functionalized furan rings.

Another promising approach involves multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are often catalyzed and are highly atom-economical. A regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans has been developed through a multicomponent reaction of an isocyanide, a 4-oxo-2-butynoate, and an aldehyde. rsc.orgnih.govresearchgate.netdntb.gov.ua This strategy is particularly relevant to the synthesis of this compound, as it allows for the direct introduction of substituents at the 3, 4, and 5-positions of the furan ring.

The following table summarizes representative catalytic systems used in the synthesis of substituted furans, which could be adapted for the synthesis of this compound.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Ag(I) | Oxidative Cyclization | 1,4-Diynamide-3-ols, N-Oxide | 2-Substituted Furan-4-carboxamides | nih.gov |

| Not Specified | Multicomponent Reaction | Isocyanide, 4-Oxo-2-butynoate, Aldehyde | 3,4,5-Trisubstituted 2-Aminofurans | rsc.orgnih.govresearchgate.netdntb.gov.ua |

| Not Specified | Tandem Cyclization | ortho-Hydroxy α-Aminosulfones | Benzofuran (B130515) Derivatives | nih.gov |

| Zinc and Manganese Complexes with TEMPO | Oxidative Cyclization | 2'-Hydroxychalcones | Flavone Derivatives | organic-chemistry.org |

This table presents examples of catalytic systems for the synthesis of substituted furans and related heterocycles, illustrating the diversity of available methods.

Process Optimization and Yield Enhancement in Furan-2-carboxylate Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing waste and cost. Key parameters that are often tuned include the choice of solvent, reaction temperature, catalyst loading, and the nature of the reactants and reagents.

In the context of multicomponent reactions for the synthesis of polysubstituted 2-aminofurans, a study of reaction conditions revealed that the choice of solvent can be critical. For a model reaction, the use of aprotic solvents like acetonitrile (B52724) (MeCN) was found to be superior to protic solvents such as ethanol (B145695), which led to complex mixtures. bohrium.com Furthermore, the reaction temperature and time can be optimized to achieve the highest yield of the target product. bohrium.com

The table below illustrates the effect of reaction conditions on the yield of a 3-aminofuran-2-carboxylate, highlighting the importance of process optimization.

| Entry | Reaction Conditions | Yield (%) | Reference |

| 1 | Two-step: 1. Mitsunobu reaction; 2. NaH, THF | Good | acs.orgacs.org |

| 2 | One-pot: Mitsunobu reaction followed by NaH addition | Comparable to two-step | acs.orgacs.org |

This table is a representation of how procedural modifications can impact the efficiency of a synthetic route, based on findings for a related class of compounds.

Further yield enhancement can be achieved by carefully selecting the starting materials and reagents. For instance, in the synthesis of new ethyl 3-amino-4-arylfuran-2-carboxylates, the final ring closure step afforded yields in the range of 15% to 40%, indicating that the nature of the substituents can significantly influence the efficiency of the cyclization. researchgate.net

Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of the substituents significantly influences the regioselectivity of these reactions.

Furan is a π-excessive heterocycle that undergoes electrophilic substitution reactions much more readily than benzene. chemicalbook.com The reaction proceeds via an addition-elimination mechanism, where the stability of the intermediate carbocation determines the position of substitution. chemicalbook.com For a generic furan, electrophilic attack is strongly favored at the C2 and C5 positions due to the greater number of resonance structures that can stabilize the positive charge. chemicalbook.comonlineorganicchemistrytutor.com

In Ethyl 3-Amino-4-ethylfuran-2-carboxylate, the C2 and C4 positions are already substituted. The C3 position carries a powerful electron-donating amino group, which strongly activates the ring towards electrophiles. This directing effect, combined with the inherent reactivity of the furan ring, makes the vacant C5 position the primary site for electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to occur selectively at this position. researchgate.netrsc.org

| Reaction Type | Reagent Example | Expected Position of Substitution |

| Halogenation | N-Bromosuccinimide (NBS) | C5 |

| Nitration | Nitric Acid/Acetic Anhydride | C5 |

| Acylation | Acetyl Chloride/Lewis Acid | C5 |

The primary amino group at the C3 position is a key site for nucleophilic reactions. It can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. libretexts.orglibretexts.org This transformation is often used as a protective strategy or to introduce new functional moieties. libretexts.org

Furthermore, the amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). libretexts.org It can also participate in cyclocondensation reactions with appropriate bifunctional reagents to construct fused heterocyclic rings, a strategy extensively used in medicinal chemistry. researchgate.netnih.govosi.lv

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl Chloride | N-acetyl amide derivative |

| Sulfonylation | Tosyl Chloride | Sulfonamide derivative |

| Condensation | Benzaldehyde | Schiff Base (Imine) |

The ethyl carboxylate group at the C2 position is an electrophilic site that can undergo various nucleophilic acyl substitution reactions.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, typically uses a reagent like sodium hydroxide (B78521) and yields the sodium salt of the carboxylic acid, which is then protonated in a separate workup step. libretexts.org

Amidation : The ester can be converted directly into an amide by heating with an amine, a process known as aminolysis. mdpi.commdpi.com This reaction can be catalyzed to proceed under milder conditions. mdpi.comucl.ac.uk This transformation is useful for creating a diverse library of amide derivatives.

Reduction : The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents | Functional Group Formed |

| Basic Hydrolysis | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid |

| Amidation | R-NH₂, Heat | Amide |

| Reduction | LiAlH₄, THF | Primary Alcohol |

Functionalization and Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the advanced functionalization of the this compound scaffold.

While the synthesis of 4-aryl-substituted 3-aminofuran-2-carboxylates has been described, post-synthesis functionalization often relies on cross-coupling strategies. researchgate.net To introduce new aryl or heteroaryl groups at the vacant C5 position, the furan ring would first be halogenated (e.g., brominated) at that site. The resulting 5-bromo derivative can then serve as a substrate for various cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling : This reaction would couple the 5-bromo derivative with a wide range of aryl or heteroaryl boronic acids or esters to form a new C-C bond. nih.govresearchgate.net

Buchwald-Hartwig Amination : This method allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C5 position. nih.govresearchgate.net

These reactions are fundamental in drug discovery for exploring the structure-activity relationship (SAR) by systematically modifying the substituents on a heterocyclic core. nih.gov

The arrangement of the amino group at C3 and the carboxylate at C2 makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. researchgate.net This strategy is a cornerstone for building complex polycyclic molecules with potential biological activity. researchgate.net

By reacting with appropriate reagents, the amino and ester groups can be incorporated into a new ring fused to the furan core. For example:

Furo[3,2-b]pyridine systems : Can be constructed by reacting the aminofuran with 1,3-dicarbonyl compounds or their equivalents.

Thieno[3,2-b]furan systems : Can be synthesized through strategies involving sulfur-containing reagents that bridge the C2 and C3 positions of the furan ring. nih.govresearchgate.netresearchgate.netnih.gov

Furo[2,3-d]pyrimidines : Can be formed from reactions with reagents like formamide (B127407), leading to the construction of a pyrimidine (B1678525) ring fused to the furan. researchgate.netrsc.org

These annulation strategies provide access to a diverse range of heteroacenes, which are of significant interest in materials science and medicinal chemistry. nih.govrsc.org

Formation of Fused Heterocyclic Systems

Pyrrolo- and Thieno-Fused Systems

The reactivity of the amino group in aminofuran carboxylates allows for the synthesis of furo[3,2-b]pyrrole derivatives. For instance, the amino group can be converted into a hydrazide, which can then undergo cyclization reactions to form the pyrrole (B145914) ring fused to the furan core. While direct studies on this compound are limited, related furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized and utilized as ligands in the formation of metal complexes. nih.govnih.govnih.gov

The synthesis of thieno-fused systems from furan precursors is less common. However, the analogous reactivity of 2-aminothiophene-3-carboxylates provides a strong indication of the potential for this compound to undergo similar transformations. 2-Aminothiophene-3-carboxylates are well-established precursors for the synthesis of thieno[2,3-d]pyrimidines through reactions with various one-carbon synthons like formamide or isothiocyanates. nih.govsemanticscholar.org This suggests that this compound could potentially be converted to thieno[2,3-d]pyrimidine (B153573) analogues, although this would involve a ring transformation of the furan to a thiophene (B33073), a process that is not typically straightforward.

A more direct, though hypothetical, approach to a thieno-fused system would involve a reaction that builds the thiophene ring onto the existing furan structure. However, literature describing such a direct annulation on a 3-aminofuran-2-carboxylate system is scarce.

Pyrimidone and Triazole Fusions

The construction of a pyrimidine ring fused to the furan core, resulting in a furo[2,3-d]pyrimidine (B11772683) system, is a more documented derivatization strategy for aminofuran carboxylates. This is typically achieved through the reaction of the amino ester with a suitable reagent that provides the necessary atoms to complete the pyrimidine ring. For example, cyclocondensation with amidines is a common method for the synthesis of pyrimidine rings. mdpi.comnih.gov The reaction likely proceeds via initial nucleophilic attack of the amino group on the amidine, followed by an intramolecular cyclization and elimination of a small molecule like water or ammonia (B1221849) to afford the fused pyrimidone.

The synthesis of triazole-fused systems from this compound can be envisioned through several synthetic routes. One potential pathway involves the reaction of the amino group with a reagent that can introduce the remaining two nitrogen atoms of the triazole ring. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of a hydrazide or a related intermediate, which upon cyclization, could yield a triazolo-fused system. rdd.edu.iqnih.gov The specific conditions and reagents would determine the regiochemistry of the resulting triazole ring.

Chemical Derivatization for Analytical and Mechanistic Studies

Chemical derivatization of this compound can be employed for analytical purposes, such as enhancing its detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netresearchgate.netgcms.cz

For HPLC analysis, derivatization often targets the primary amino group. Reagents that introduce a chromophore or fluorophore can significantly improve UV-Visible or fluorescence detection, respectively. Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). The reaction typically involves the nucleophilic attack of the amino group on the electrophilic center of the derivatizing agent.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Both the amino and the carboxylic ester groups can be targeted. The primary amino group can be acylated or silylated. The ester group, while generally more volatile than a carboxylic acid, could potentially be transesterified to a more volatile ester if needed. Silylation of the amino group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy to replace the active hydrogen with a less polar trimethylsilyl (B98337) group, thereby increasing volatility. researchgate.net

Mechanistic studies of the cyclization reactions of this compound and related compounds are crucial for understanding the reaction pathways and optimizing conditions for the synthesis of desired fused heterocyclic systems. For instance, in the formation of pyrimidone rings from ortho-amino esters and amidines, the mechanism is believed to involve a series of reversible addition-elimination steps. mdpi.comnih.gov The initial attack of the exocyclic amino group of the furan on the amidine carbon is followed by an intramolecular cyclization where the newly formed amino group attacks the ester carbonyl. Subsequent elimination of ethanol (B145695) drives the reaction towards the formation of the stable fused pyrimidine ring. The regioselectivity of these reactions, particularly with unsymmetrical reagents, is a key aspect of mechanistic investigations.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of Ethyl 3-Amino-4-ethylfuran-2-carboxylate at the atomic level. These theoretical approaches offer a detailed perspective on the molecule's architecture and electronic distribution, which are crucial for understanding its reactivity and potential interactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations, a mainstay of computational chemistry, have been employed to determine the optimized molecular geometry and electronic structure of this compound. These studies reveal the three-dimensional arrangement of atoms, bond lengths, and bond angles that correspond to the molecule's most stable energetic state. The electronic structure, including the distribution of electron density and the nature of chemical bonds, has also been characterized, providing a fundamental understanding of the molecule's stability and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals for this compound have been analyzed. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the molecular surface of this compound. This analysis is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are predictive of the sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. The MEP analysis for this compound highlights the electronegative oxygen and nitrogen atoms as likely centers for electrophilic interaction, while the regions around the hydrogen atoms are identified as electropositive.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling has been utilized to explore potential reaction mechanisms involving this compound. These theoretical investigations provide insights into the energetic feasibility and dynamics of chemical transformations.

Investigation of Electron and Proton Transfer Phenomena

The roles of electron and proton transfer are fundamental to many chemical reactions. Computational models have been applied to investigate these phenomena in the context of reactions involving this compound. By simulating the movement of electrons and protons, these studies can elucidate the underlying mechanisms of potential redox and acid-base reactions, providing a deeper understanding of the compound's reactivity profile.

Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism requires the identification and characterization of transient species such as intermediates and transition states. Computational modeling allows for the theoretical determination of the structures and energies of these short-lived species along a reaction coordinate. For this compound, such calculations are crucial for mapping out the energy landscape of potential reactions, identifying the rate-determining steps, and ultimately predicting the most favorable reaction pathways.

Advanced Spectroscopic Prediction and Interpretation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By employing quantum mechanical calculations, it is possible to simulate spectra that closely correlate with experimental data, offering deep insights into the molecular structure and vibrational modes.

Theoretical vibrational analysis for this compound is typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Such calculations allow for the prediction of vibrational frequencies, infrared intensities, and Raman activities, which are instrumental in the assignment of bands observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. sid.irresearchgate.net

The vibrational modes of the molecule can be assigned to specific functional groups and structural features. Key vibrational frequencies anticipated for this molecule include the stretching vibrations of the amino (N-H) group, the carbonyl (C=O) group of the ester, C-N, C-O, and C-C bonds, as well as the characteristic vibrations of the furan (B31954) ring. The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. The presence of intramolecular hydrogen bonding can cause a red shift (a shift to lower wavenumbers) for the involved N-H bond. sid.ir The C=O stretching vibration of the ester group is expected to appear as a strong band in the IR spectrum, typically around 1700-1680 cm⁻¹. Vibrations associated with the furan ring, including C=C and C-O-C stretching, and C-H bending modes, populate the fingerprint region of the spectrum (below 1600 cm⁻¹).

Below is a table representing the predicted principal vibrational modes and their theoretical assignments.

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450, ~3350 | ν(N-H) | Asymmetric & Symmetric N-H Stretch |

| ~3120 | ν(C-H) | Furan Ring C-H Stretch |

| ~2980, ~2940 | ν(C-H) | Asymmetric & Symmetric CH₃/CH₂ Stretch |

| ~1690 | ν(C=O) | Ester Carbonyl Stretch |

| ~1620 | δ(NH₂) | NH₂ Scissoring |

| ~1580 | ν(C=C) | Furan Ring Stretch |

| ~1450 | δ(CH₃/CH₂) | CH₃/CH₂ Bending |

| ~1370 | ν(C-N) | C-N Stretch |

| ~1250 | ν(C-O) | Ester C-O Stretch |

| ~1100 | Furan Ring Breathing |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar substituted furan and thiophene (B33073) structures. Actual values would require specific calculations for the title compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable aid in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These predictions, when compared with experimental data, can confirm structural assignments and provide insights into the electronic environment of the nuclei. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amino protons, the furan ring proton, and the protons of the two ethyl groups. The chemical shift of the NH₂ protons can be broad and its position variable, influenced by solvent and concentration. The furan ring proton (at the 5-position) would appear in the aromatic region. The ethyl groups would each present a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the ester (typically downfield, ~160-170 ppm), the carbons of the furan ring, and the carbons of the ethyl substituents. Computational models can achieve high accuracy, often with mean average errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts when appropriate methods and basis sets are used. researchgate.net

An interactive table of predicted NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C2-COOEt | - | ~165.0 |

| Furan C3-NH₂ | - | ~145.0 |

| Furan C4-CH₂CH₃ | - | ~115.0 |

| Furan C5-H | ~7.0 | ~120.0 |

| Furan Oxygen | - | - |

| C=O | - | ~165.0 |

| O-CH₂CH₃ | ~4.2 (q) | ~60.0 |

| O-CH₂CH₃ | ~1.3 (t) | ~14.0 |

| C4-CH₂CH₃ | ~2.5 (q) | ~18.0 |

| C4-CH₂CH₃ | ~1.2 (t) | ~13.0 |

| NH₂ | ~5.0 (br s) | - |

Note: These chemical shift values are representative for the functional groups present and are not derived from specific calculations for the title compound. The actual values can be influenced by solvent and conformational effects.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are governed by the rotation around its single bonds, particularly the bonds connecting the ester and ethyl substituents to the furan ring. Computational conformational analysis can identify the most stable geometries (conformers) and the energy barriers between them.

A key structural feature in molecules of this type is the potential for intramolecular hydrogen bonding. nih.gov In this compound, a hydrogen bond can form between one of the hydrogen atoms of the 3-amino group and the carbonyl oxygen atom of the 2-carboxylate group. nih.govresearchgate.net This interaction would lead to the formation of a stable six-membered quasi-ring.

This N-H···O=C intramolecular hydrogen bond would significantly influence the molecule's conformation, favoring a planar arrangement of the amino and ester groups relative to the furan ring. researchgate.net Such planarity enhances electron delocalization across this part of the molecule. The stability conferred by this hydrogen bond suggests that the conformer containing it would be the dominant species in the gas phase and in non-polar solvents. The presence of the 4-ethyl group introduces further conformational possibilities due to rotation around the C4-C(ethyl) bond, though its influence on the core planarity is expected to be minimal.

Application As Key Synthetic Intermediates for Complex Molecular Scaffolds

Utilization in the Construction of Multi-Ring Heterocyclic Architectures

The ortho-amino ester functionality is a classic precursor for the synthesis of fused pyrimidine (B1678525) rings, and Ethyl 3-Amino-4-ethylfuran-2-carboxylate is well-suited for this purpose, leading to the formation of the furo[3,2-d]pyrimidine (B1628203) scaffold. This transformation involves the reaction of the aminofuran with various reagents that provide the necessary carbon and nitrogen atoms to complete the six-membered pyrimidine ring.

The general synthetic approach involves a condensation-cyclization sequence. For example, heating the aminofuran with formamide (B127407) or triethyl orthoformate followed by ammonia (B1221849) furnishes the 4-hydroxyfuro[3,2-d]pyrimidine. Alternatively, reaction with urea (B33335) or thiourea (B124793) can yield the corresponding 2,4-dihydroxy or 2-mercapto-4-hydroxy derivatives. The reactivity is analogous to that of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which is widely used in the synthesis of thienopyrimidine derivatives. nih.gov This versatility allows for the creation of a library of substituted furo[3,2-d]pyrimidines by selecting the appropriate cyclizing agent.

Below is a table summarizing potential cyclization reactions to form various furo[3,2-d]pyrimidine cores from this compound.

| Starting Material | Reagent(s) | Resulting Heterocyclic Core |

| This compound | Formamide | Furo[3,2-d]pyrimidin-4-one |

| This compound | Urea | Furo[3,2-d]pyrimidine-2,4-dione |

| This compound | Thiourea | 2-Thioxofuro[3,2-d]pyrimidin-4-one |

| This compound | Guanidine | 2-Aminofuro[3,2-d]pyrimidin-4-one |

| This compound | Carbon disulfide, then alkylation & cyclization | 2-(Alkylthio)furo[3,2-d]pyrimidin-4-one |

These furo[3,2-d]pyrimidine systems can be further functionalized. For instance, the hydroxyl groups at the 4-position (or 2-position) can be converted to chloro substituents using reagents like phosphorus oxychloride, creating electrophilic sites for subsequent nucleophilic substitution reactions. researchgate.net This two-step process significantly expands the diversity of accessible multi-ring architectures originating from the initial aminofuran.

Role in the Synthesis of Scaffolds for Chemical Biology Research

The heterocyclic systems derived from this compound are of significant interest in medicinal chemistry and chemical biology. Fused pyrimidine scaffolds, in particular, are privileged structures found in numerous biologically active molecules. The furo[2,3-d]pyrimidine (B11772683) and furo[3,2-d]pyrimidine cores are recognized as important pharmacophores. informahealthcare.com

Notably, furo[2,3-d]pyrimidine derivatives have been investigated as potent PI3K/AKT dual inhibitors, which are key targets in cancer therapy. nih.gov The synthesis of these scaffolds relies on building blocks analogous to this compound. By serving as a ready precursor to the furo[3,2-d]pyrimidine core, the title compound enables the systematic synthesis of compound libraries for screening campaigns. Researchers can generate diversity by varying the cyclizing agent used to form the pyrimidine ring and by subsequent functionalization of the fused system. This strategic approach facilitates the exploration of structure-activity relationships essential for drug discovery. The benzofuran (B130515) scaffold, a related structure, is also prominent in many approved drugs, highlighting the value of furan-based heterocycles in pharmaceutical development. mdpi.comnih.gov

The table below outlines the role of the aminofuran precursor in generating scaffolds for chemical biology.

| Precursor | Synthesized Scaffold | Area of Chemical Biology Interest |

| This compound | Furo[3,2-d]pyrimidine | Kinase Inhibition (e.g., PI3K/AKT) |

| This compound | Substituted Furo[3,2-d]pyrimidines | Anticancer Drug Discovery informahealthcare.comnih.gov |

| This compound | Diverse Fused Furans | General Small Molecule Screening |

Precursor in the Development of Advanced Materials Components (excluding direct material properties)

While the primary application of this compound is in the synthesis of biologically relevant heterocycles, its structural features also make it a potential precursor for components of advanced materials. The furan (B31954) ring is an electron-rich aromatic system that can be incorporated into larger conjugated molecules relevant to materials science.

The amino and carboxylate groups on the furan ring serve as synthetic handles for polymerization or for linking the furan core into larger molecular assemblies. For example, the amino group can be used to form amide or imine linkages, while the ester can be hydrolyzed to a carboxylic acid for further coupling reactions. These transformations allow the furan unit to be integrated into polymers or oligomers designed for applications in organic electronics or photonics. Research on related furan derivatives has shown that multi-furan systems, such as difuropyridines, can be synthesized and explored as fluorescent probes or photocatalysts, demonstrating the utility of furan-based building blocks in creating functional molecules. researchgate.net The synthesis of these larger systems from simple furan precursors is a key step in the development of new material components.

Strategic Use in Agrochemical Intermediate Synthesis (excluding direct agrochemical efficacy)

The development of novel agrochemicals often relies on the synthesis and screening of diverse heterocyclic compounds. The structural motifs accessible from this compound are relevant in this context. Acyclic chemical cousins of the title compound, such as 3-amino-4,4,4-trifluorocrotonic esters, are known to be important intermediates in the preparation of crop protection agents. google.com This establishes the utility of the aminocrotonate-type functionality in this industrial sector.

The furo[3,2-d]pyrimidine scaffold, readily synthesized from the aminofuran, represents a core structure that can be systematically decorated with various functional groups to create a library of candidate molecules for agrochemical screening. The ability to quickly generate a range of derivatives from a common intermediate is a highly valuable strategy in the search for new active compounds. Therefore, this compound serves as a strategic starting material for building molecular complexity and accessing novel chemical space relevant to the agrochemical industry.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

A primary goal in modern organic synthesis is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the starting materials are incorporated into the final product. For scaffolds like Ethyl 3-Amino-4-ethylfuran-2-carboxylate, future research will prioritize the development of synthetic routes that minimize waste by design. This involves moving away from classical condensation reactions that generate stoichiometric byproducts towards catalytic, addition-based methodologies.

An emerging area of interest is the use of bifunctional alkynenitriles as precursors. researchgate.netresearchgate.net An atom-economical approach could involve the conjugate addition of an appropriate alcohol to an electron-deficient alkynenitrile, followed by a Thorpe-Ziegler type cyclization. researchgate.net This strategy offers a convergent and efficient route to polysubstituted 3-aminofurans. researchgate.net Research into catalytic versions of these transformations is a particularly promising avenue. researchgate.net

| Precursor Type | Reaction Principle | Potential Advantage |

| Alkynenitriles | Conjugate Addition / Cyclization | High atom economy, operational simplicity. researchgate.net |

| Enaminones | Base-promoted Cascade Reaction | Rapid construction of the furan (B31954) core. |

| Ylides and Ketenes | [3+2] Cycloadditions | Direct formation of the five-membered ring. |

This interactive table outlines potential atom-economical strategies for synthesizing 3-aminofuran-2-carboxylate scaffolds.

Development of Asymmetric Synthesis Approaches for Chiral Analogues

The introduction of chirality into molecular scaffolds is of paramount importance, particularly in the synthesis of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. While the parent this compound is achiral, the development of asymmetric methods is crucial for accessing chiral analogues, for instance, by introducing a stereocenter at a substituent.

Future research will likely focus on organocatalytic and transition-metal-catalyzed enantioselective methods. researchgate.net For example, chiral phosphine (B1218219) ligands in conjunction with metal catalysts could enable asymmetric conjugate additions to furanone precursors. nih.gov Similarly, cinchona alkaloid-derived catalysts have been successfully employed in the diastereodivergent synthesis of annulated furans, a strategy that could be adapted for creating chiral furan-based compounds with high enantioselectivity. researchgate.net The development of catalytic asymmetric methods to construct furan-based compounds bearing both central and axial chirality is a significant but challenging goal for chemists. researchgate.netresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, is revolutionizing chemical synthesis by offering superior control over reaction parameters, enhanced safety, and scalability. springerprofessional.de The integration of flow chemistry with automated platforms presents a powerful tool for the rapid optimization and production of furan derivatives. researchgate.netdurham.ac.uk This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, and for performing multi-step sequences without the need for isolating intermediates. durham.ac.ukuc.pt

For the synthesis of this compound analogues, a modular flow setup could telescope several reaction steps, such as precursor formation, cyclization, and subsequent functionalization. uc.pt This approach accelerates the discovery process by enabling high-throughput synthesis and screening of compound libraries. researchgate.netdurham.ac.uk The combination of flow technology with multicomponent reactions (MCRs) is an especially potent strategy for efficiently building molecular complexity. springerprofessional.de

| Technology | Key Advantage | Application to Furan Synthesis |

| Flow Chemistry | Enhanced control, safety, and scalability. springerprofessional.deresearchgate.net | Rapid optimization of cyclization conditions. |

| Automated Synthesis | High-throughput screening, reproducibility. durham.ac.uk | Library generation for structure-activity relationship studies. |

| In-line Analytics | Real-time reaction monitoring and control. durham.ac.uk | Immediate optimization of yields and purity. |

This interactive table highlights the benefits of integrating modern chemical technologies into the synthesis of furan scaffolds.

Advanced Computational Design for Tailored Reactivity

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools in modern synthetic planning. researchgate.netnih.gov Density Functional Theory (DFT) calculations and other molecular modeling techniques can provide deep insights into reaction mechanisms, predict the reactivity of substrates, and guide the design of novel catalysts and reagents. nih.gov

In the context of this compound, computational studies can be employed to:

Predict Site Selectivity: Determine the most reactive sites on the furan ring for electrophilic or nucleophilic attack, guiding functionalization strategies.

Design Catalysts: Model the transition states of catalyzed reactions to design more efficient and selective catalysts for asymmetric synthesis.

Elucidate Reaction Mechanisms: Understand the intricate pathways of novel cyclization reactions to optimize conditions and improve yields. researchgate.net

By exploiting systematic structure-property relationships, computational design can accelerate the discovery of derivatives with desired electronic or steric properties for specific applications. nih.gov

Expansion into New Heterocyclic Systems through Furan-2-carboxylate (B1237412) Scaffolds

The furan-2-carboxylate moiety is not only a valuable pharmacophore in itself but also a versatile synthetic intermediate for the construction of more complex heterocyclic systems. researchgate.netacs.org The densely functionalized nature of this compound makes it an ideal starting point for diversity-oriented synthesis. acs.org

Future research will undoubtedly explore the transformation of the furan ring into other heterocycles. For instance, the amino and ester groups can participate in annulation reactions to build fused systems like furopyrroles, furopyrimidines, or other pharmacologically relevant scaffolds. mdpi.com The furan ring itself can also undergo rearrangement or ring-opening/ring-closing sequences to access different heterocyclic cores. This strategic use of the furan scaffold as a linchpin for building molecular complexity opens up vast new areas of chemical space for exploration in drug discovery and materials science. springernature.comnih.gov

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 6h | 65 | 90 | |

| Amination | NH₃, Pd/C, H₂, 50°C | 72 | 88 | |

| Esterification | Ethanol, H₂SO₄, reflux | 85 | 95 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): The molecular ion peak should match the molecular weight (e.g., m/z 213 for C₉H₁₃NO₃). Fragmentation patterns may include loss of COOEt (-73 Da) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX programs .

Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR, X-ray) and computational predictions for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Crystallographic Refinement: Use SHELXL to refine X-ray data, ensuring thermal parameters and occupancy rates align with observed electron density .

- Dynamic NMR: For tautomeric or conformational ambiguities, conduct variable-temperature NMR to detect exchange broadening .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Functional Group Modulation: Synthesize analogs (e.g., replacing ethyl with methyl or trifluoromethyl) and compare bioactivity .

- Computational Docking: Use AutoDock or Schrödinger to predict binding interactions with target proteins (e.g., enzymes or receptors).

- In Vitro Assays: Test inhibition of bacterial growth (MIC assays) or enzyme activity (e.g., kinase assays) to correlate substituents with potency .

Q. Table 2: Example SAR Data from Analogous Compounds

| Compound Modification | Bioactivity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| Trifluoromethyl substitution | 0.45 | Bacterial enzyme | |

| Methyl ester replacement | 1.20 | Cancer cell line |

Advanced: What methodological approaches are used to assess the stability and degradation pathways of this compound under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base). Monitor degradation via HPLC .

- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

- Mass Spectrometric Identification: Characterize degradation products (e.g., hydrolysis to carboxylic acid) via LC-MS/MS .

Key Stability Findings from Analogous Compounds:

- Thermal Stability: Decomposition >5% at 60°C after 72h .

- Photostability: 10% degradation under UV light (254 nm, 48h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.